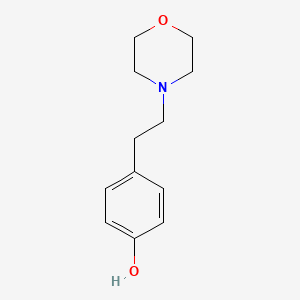

4-(2-Morpholin-4-ylethyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

6631-80-7 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

4-(2-morpholin-4-ylethyl)phenol |

InChI |

InChI=1S/C12H17NO2/c14-12-3-1-11(2-4-12)5-6-13-7-9-15-10-8-13/h1-4,14H,5-10H2 |

InChI Key |

TWKQHZFWEMNGSL-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCC2=CC=C(C=C2)O |

Origin of Product |

United States |

Nucleophilic Substitution:this is a Common and Straightforward Approach. the Reaction Mechanism is a Classic Sn2 Bimolecular Nucleophilic Substitution .

Precursors: The key precursors are morpholine (B109124) and a phenethyl derivative containing a good leaving group at the benzylic position, such as 4-(2-bromoethyl)phenol (B83804) or 4-(2-chloroethyl)phenol. The synthesis of 4-(2-bromoethyl)phenol can be accomplished by treating a protected precursor like 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol with hydrobromic acid. google.com

Mechanism: The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl group and displacing the halide leaving group (e.g., Br⁻ or Cl⁻). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed and to deprotonate the phenolic hydroxyl group, which could otherwise be protonated under acidic conditions.

Reductive Amination:this Method Provides a Direct Route from an Aldehyde to the Target Amine in a One Pot Process.

Precursors: The reaction starts with 4-hydroxyphenylacetaldehyde and morpholine (B109124). A suitable reducing agent is also required.

Mechanism: First, the morpholine amine attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an electrophilic iminium ion. In the final step, the iminium ion is reduced in situ by a reducing agent, such as sodium borohydride (B1222165) or 2-picoline borane (B79455), to yield the final tertiary amine product, 4-(2-Morpholin-4-ylethyl)phenol. nih.govnih.gov

Direct N Alkylation with an Alcohol:this Route is of Growing Interest Due to Its Improved Atom Economy.

Novel Synthetic Strategies and Process Optimization for this compound

Recent advancements in chemical synthesis have focused on improving process efficiency and sustainability. These modern strategies are applicable to the synthesis of this compound.

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. Several strategies can be applied to the synthesis of this compound:

Atom Economy: The direct catalytic N-alkylation of morpholine with 2-(4-hydroxyphenyl)ethanol is preferable to the nucleophilic substitution route. It avoids the pre-synthesis of a halo-intermediate, and the only byproduct is water, leading to a much higher atom economy. researchgate.netnih.gov

One-Pot Synthesis: Performing multiple reaction steps in a single reactor without isolating intermediates—a one-pot synthesis—reduces solvent waste, energy consumption, and processing time. nih.gov For example, a one-pot procedure could involve the conversion of 2-(4-hydroxyphenyl)ethanol to an intermediate tosylate or halide, followed by the immediate addition of morpholine to complete the reaction in the same vessel. google.com

Use of Safer Solvents: Whenever possible, replacing hazardous organic solvents with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions, enhances the safety and environmental profile of the synthesis. organic-chemistry.orgnih.gov

Continuous Flow and Microwave-Assisted Synthesis of this compound

Modern technologies like continuous flow and microwave-assisted synthesis offer significant advantages over traditional batch processing for producing fine chemicals.

Microwave-Assisted Synthesis: This technique uses microwave irradiation to heat reactions, which can dramatically reduce reaction times, increase product yields, and improve selectivity. youtube.com The N-alkylation of morpholine, which might take several hours under conventional heating, could potentially be completed in minutes using a microwave reactor. organic-chemistry.orgrsc.org This is due to efficient and direct heating of the polar reagents and solvents.

Continuous Flow Synthesis: In a flow process, reagents are continuously pumped through a reactor where the transformation occurs. This technology offers superior control over reaction parameters, enhanced safety (especially for highly exothermic reactions), and easier scalability. researchgate.netnih.gov The catalytic N-alkylation of morpholine with 2-(4-hydroxyphenyl)ethanol is well-suited for a continuous flow setup using a packed-bed reactor containing the solid catalyst (e.g., CuO–NiO/γ–Al2O3). researchgate.netfrontiersin.org This allows for the continuous production of the target molecule with easy separation of the product from the immobilized catalyst.

The table below contrasts conventional batch synthesis with these modern approaches for a key reaction step.

| Parameter | Conventional Batch Heating | Microwave-Assisted Synthesis | Continuous Flow Synthesis |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | Seconds to minutes (residence time) |

| Process Control | Moderate (bulk heating) | Good (direct, uniform heating) | Excellent (precise control of T, P, time) |

| Scalability | Can be challenging | Limited by reactor size | Easily scalable by running longer |

| Safety | Standard | Improved containment | Significantly enhanced (small reactor volume) |

| Efficiency/Yield | Baseline | Often higher yields, fewer side products nih.gov | Often higher throughput and yield |

Chemical Modifications and Analogue Synthesis of this compound

The structural framework of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogues. These modifications can be targeted at the phenolic hydroxyl group, the aromatic ring, or the morpholine moiety.

Structural diversification of the this compound scaffold can be achieved through several classical and modern synthetic strategies. nih.gov These strategies aim to introduce a variety of functional groups and structural motifs to explore the structure-activity relationships of the resulting analogues.

Modification of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is a prime site for derivatization. Common modifications include:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions to yield ethers.

Esterification: Acylation with acid chlorides or anhydrides to form esters. This can be influenced by the choice of catalyst and reaction conditions. princeton.edu

Sulfamoylation: Reaction with sulfamoyl chlorides to produce sulfamate (B1201201) esters.

Modification of the Aromatic Ring: The phenyl ring can be functionalized through electrophilic aromatic substitution reactions. The position of substitution is directed by the existing hydroxyl and ethylmorpholine groups. Potential modifications include:

Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) using appropriate reagents. princeton.edu

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group and further functionalized.

Alkylation and Acylation: Friedel-Crafts type reactions to introduce alkyl or acyl groups.

Modification of the Morpholine Moiety: While the morpholine ring itself is relatively stable, modifications can be envisioned, such as N-oxidation or, in more complex synthetic routes, the use of substituted morpholine precursors. For instance, the synthesis of related compounds has involved the use of substituted phenacyl bromides reacting with amino-coumarins. sigmaaldrich.com

Skeleton Reconstruction: More advanced strategies could involve the reconstruction of the core scaffold. For example, strategies for the derivatization of natural phenols include ring formation reactions, such as oxidative cyclization of o-allyl phenols to form benzofurans. nih.gov While not a direct modification, this highlights the potential for significant structural changes.

The following table presents examples of diversification strategies applied to related phenolic and morpholine-containing structures.

| Parent Scaffold | Modification Strategy | Reagents/Conditions | Resulting Analogue Type | Reference |

| Natural Phenols | Etherification/Esterification | Alkyl halides/Acid anhydrides | O-alkylated/O-acylated phenols | nih.gov |

| Quercetin | Selective Protection/Deprotection | Various protecting groups | Regioselectively modified polyphenols | nih.gov |

| o-allyl phenol (B47542) | Wacker-type oxidative cyclization | PdCl₂, O₂ | Methyl benzofuran | nih.gov |

| 2-(Thiophen-2-yl)quinazoline | Palladium-catalyzed cross-coupling | Aryl/arylethynyl boronic acids | Aryl/arylethynyl substituted quinazolines | researchgate.net |

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to create multi-target agents or to improve the properties of a lead compound. evitachem.comsigmaaldrich.com The this compound scaffold can be incorporated into such hybrid molecules or conjugates.

Strategies for Conjugation: The phenolic hydroxyl group and the aromatic ring are the most amenable sites for conjugation.

Linkage via the Phenolic Hydroxyl Group: The hydroxyl group can be used as a handle to attach other molecules through an ether or ester linkage. For example, phenolic compounds have been conjugated to proteins through methods like the alkaline method or free radical mediated grafting. nih.gov

Linkage via the Aromatic Ring: Functional groups introduced onto the aromatic ring, such as an amino group (derived from a nitro group), can serve as attachment points for conjugation with carboxylic acids (forming an amide bond) or other reactive moieties.

Hybrid Molecule Design: The this compound moiety could be combined with other pharmacophores known for specific biological activities. For instance, chalcone (B49325) frameworks, which are α,β-unsaturated ketones, have been extensively modified to create hybrid molecules with various pharmacological activities. mdpi.com A hypothetical hybrid could involve linking the this compound to a chalcone scaffold. The design of such hybrids often considers the spatial arrangement and electronic properties of the constituent parts to achieve the desired biological effect. nih.gov

Isotopically labeled compounds are invaluable tools in various scientific disciplines, including for use as internal standards in quantitative mass spectrometry and for mechanistic studies. chemrxiv.orgnih.gov The synthesis of deuterated and other isotope-labeled (e.g., ¹³C, ¹⁴C) variants of this compound can be achieved through several methods.

Deuterium Labeling: Deuterium can be incorporated into the molecule at specific positions.

Labeling of the Morpholine Ring: Methods for the deuteration of morpholine derivatives have been developed. For example, a process for preparing 2,2,6,6-d₄-morpholine derivatives has been described, which could be adapted for the synthesis of a deuterated 4-(2-morpholinoethyl)phenol precursor. researchgate.net

Labeling of the Aromatic Ring: Deuterium can be introduced onto the phenolic ring through acid-catalyzed H/D exchange. mdpi.com

Labeling of the Ethyl Linker: Specific deuteration of the ethyl chain could be achieved by using deuterated starting materials in the synthesis, for example, a deuterated 2-chloro- or 2-bromo-ethanol derivative.

Carbon Isotope Labeling (¹³C, ¹⁴C): Incorporation of carbon isotopes is often more synthetically challenging but provides crucial information in metabolic and mechanistic studies. nih.govnih.gov

Labeling of the Phenolic Ring: A general method for the core-labeling of phenols with carbon isotopes involves a [5+1] cyclization strategy. chemrxiv.org This approach allows for the incorporation of a ¹³C or ¹⁴C atom at the ipso-position of the phenol.

Labeling of the Ethyl or Morpholine Moiety: This would typically require the use of specifically labeled building blocks in the synthesis, such as ¹³C- or ¹⁴C-labeled ethylene (B1197577) oxide or morpholine precursors.

The table below provides examples of labeling strategies for phenols and related structures.

| Labeling Strategy | Isotope | Target Position | Method | Reference |

| Core-Labeling of Phenols | ¹³C, ¹⁴C | Phenolic ipso-carbon | [5+1] Cyclization of a 1,5-dibromo-1,4-pentadiene precursor | chemrxiv.org |

| Deuteration of Morpholine | D | 2,2,6,6-positions | Multi-step synthesis from deuterated precursors | researchgate.net |

| Deuteration of Phenols | D | Aromatic Ring | Heterogeneous acid-catalyzed H/D exchange | mdpi.com |

| Synthesis of Deuterated Succinic Anhydride (B1165640) | D | Methyl groups | Knoevenagel condensation of deuterated acetone | nih.gov |

Spectroscopic Characterization Techniques for this compound

Spectroscopic methods are fundamental in determining the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation. High-resolution nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the local chemical environment of individual atoms, while mass spectrometry offers insights into the molecular weight and fragmentation patterns. Vibrational spectroscopy, including infrared (IR) and Raman techniques, reveals the characteristic vibrational modes of the molecule's functional groups.

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for elucidating the molecular structure of this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenol ring, the ethyl linker, and the protons of the morpholine ring. The aromatic protons typically appear in the downfield region (around 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethyl linker and the morpholine ring will show characteristic multiplets in the upfield region. The hydroxyl proton of the phenol group may appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. researchgate.net

Expected ¹H and ¹³C NMR Data for this compound:

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH (ortho to OH) | ~ 6.7 - 6.9 | ~ 115 - 120 |

| Aromatic CH (meta to OH) | ~ 7.0 - 7.2 | ~ 128 - 132 |

| Aromatic C-OH | - | ~ 150 - 158 |

| Aromatic C-CH₂ | - | ~ 130 - 140 |

| Phenolic OH | Variable (broad singlet) | - |

| -CH₂-Ar | ~ 2.7 - 2.9 | ~ 30 - 35 |

| -CH₂-N | ~ 2.5 - 2.7 | ~ 55 - 60 |

| Morpholine -CH₂-N | ~ 2.4 - 2.6 | ~ 53 - 55 |

| Morpholine -CH₂-O | ~ 3.6 - 3.8 | ~ 66 - 68 |

| Note: These are predicted values based on data from similar compounds and may vary depending on the solvent and experimental conditions. |

Advanced mass spectrometric techniques, such as electrospray ionization (ESI) coupled with time-of-flight (TOF) mass spectrometry, are crucial for determining the molecular weight and fragmentation pathways of this compound. nih.govnih.gov

Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular weight of the compound. For this compound (C₁₂H₁₇NO₂), the expected exact mass is approximately 207.1259 g/mol .

Fragmentation Pattern: The fragmentation pattern provides valuable structural information. For aromatic compounds and phenols, the molecular ion peak is often strong due to the stability of the aromatic ring. youtube.com Common fragmentation pathways for molecules containing a morpholine ring involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage). libretexts.org The fragmentation of the ethyl linker and the loss of small neutral molecules like water or ethene can also be expected. The presence of a phenolic hydroxyl group can lead to a prominent peak corresponding to the loss of a hydrogen atom. docbrown.info

Expected Key Fragments in the Mass Spectrum of this compound:

| m/z Value (approximate) | Possible Fragment Structure | Fragmentation Pathway |

| 207 | [C₁₂H₁₇NO₂]⁺ | Molecular Ion |

| 107 | [HOC₆H₄CH₂]⁺ | Cleavage of the C-C bond between the ethyl group and the morpholine nitrogen |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of the bond between the ethyl group and the phenyl ring |

| 86 | [C₄H₈N]⁺ | Fragmentation of the morpholine ring |

| 77 | [C₆H₅]⁺ | Loss of the ethylmorpholine and hydroxyl groups from the phenyl ring |

| Note: These are predicted fragmentation patterns. The actual mass spectrum may show additional or different fragments. |

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. youtube.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. libretexts.orgnih.gov The C-O stretching vibration of the phenol will likely appear around 1200-1260 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region. The C-N stretching of the morpholine ring is anticipated around 1115-1070 cm⁻¹, and the C-O-C stretching of the morpholine ether linkage should appear around 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. uliege.benih.gov Aromatic ring stretching vibrations are typically strong in the Raman spectrum. The symmetric breathing mode of the phenol ring is expected to be a prominent feature. The vibrational modes of the morpholine ring will also be observable.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Aliphatic C-H | Stretching | 2850-2960 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Strong |

| Phenolic C-O | Stretching | 1200-1260 | Moderate |

| Morpholine C-N | Stretching | 1115-1070 | Moderate |

| Morpholine C-O-C | Stretching | ~1100 | Moderate |

| Note: These are characteristic frequency ranges and the exact positions can be influenced by the molecular environment and intermolecular interactions. |

X-ray Crystallography and Solid-State Structural Investigations of this compound

In the solid state, the morpholine ring is expected to adopt a stable chair conformation. nih.govnih.gov The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the phenolic hydroxyl group and the nitrogen or oxygen atoms of the morpholine ring. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules may contribute to the stability of the crystal lattice. researchgate.netredalyc.org

Predicted Crystallographic Data for this compound:

| Parameter | Predicted Value/Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Dependent on packing symmetry |

| Key Bond Lengths (Å) | C-C (aromatic) ~1.39, C-O (phenol) ~1.36, C-N (morpholine) ~1.47, C-O (morpholine) ~1.43 |

| Key Bond Angles (°) | C-C-C (aromatic) ~120, C-O-H (phenol) ~109 |

| Dominant Intermolecular Interactions | O-H···N or O-H···O hydrogen bonds, π-π stacking |

| Note: These are predictions based on the analysis of similar crystal structures. |

Conformational Dynamics and Stereochemical Aspects of this compound

The conformational flexibility of this compound is primarily associated with the rotation around the single bonds of the ethyl linker and the ring inversion of the morpholine moiety.

Rotation around the C-C bonds of the ethyl linker allows the molecule to adopt various spatial arrangements. The relative orientation of the phenol ring and the morpholine ring will be determined by a combination of steric and electronic factors. Computational modeling, in conjunction with experimental data from techniques like NMR spectroscopy, can provide detailed insights into the preferred conformations and the energy landscape of the molecule.

Molecular Interactions and Mechanistic Investigations of 4 2 Morpholin 4 Ylethyl Phenol

In Vitro Ligand-Target Binding Studies of 4-(2-Morpholin-4-ylethyl)phenol

In vitro binding studies are fundamental to understanding the interaction of a compound with its biological targets. These assays quantify the affinity and selectivity of a ligand for receptors and enzymes, providing a foundational understanding of its pharmacological potential.

A quantitative assessment of the binding affinity (often expressed as Kᵢ or IC₅₀ values) and selectivity across various receptor subtypes is a critical first step in characterizing a compound. For this compound, specific data from competitive radioligand binding assays are not widely reported in the reviewed scientific literature.

Table 1: Receptor Binding Affinity of this compound This table is based on the required structure; however, specific quantitative data for this compound is not available in the reviewed literature.

| Receptor Target | Binding Affinity (Kᵢ/IC₅₀) | Source |

|---|

Enzyme inhibition is another key mechanism through which bioactive compounds exert their effects. Kinetic studies can reveal whether an inhibitor acts competitively, noncompetitively, uncompetitively, or through a mixed mechanism, providing clues about its binding site and interaction with the enzyme-substrate complex. khanacademy.org

Specific enzyme inhibition kinetic data for this compound are not detailed in the available literature. Phenolic compounds, as a class, are known to inhibit various enzymes, such as tyrosinase, often through interactions with the enzyme's active site. acs.orgnih.gov Morpholine (B109124) derivatives have also been synthesized and evaluated as inhibitors of enzymes like urease and cholinesterases. acs.orgnih.gov The mechanism of such inhibition can vary; a competitive inhibitor, for example, typically binds to the active site and increases the Michaelis-Menten constant (Kₘ) without affecting the maximum reaction velocity (Vₘₐₓ). khanacademy.orgnih.gov A noncompetitive inhibitor binds to a site other than the active site, lowering Vₘₐₓ without changing Kₘ. khanacademy.org Without experimental data, the precise nature of this compound's interaction with specific enzymes remains speculative.

Table 2: Enzyme Inhibition Profile of this compound This table is based on the required structure; however, specific quantitative data for this compound is not available in the reviewed literature.

| Enzyme Target | Inhibition Constant (Kᵢ/IC₅₀) | Mechanism of Inhibition | Source |

|---|

Cellular Pathway Modulation by this compound in Model Systems

Beyond direct target binding, understanding how a compound affects complex intracellular signaling networks is crucial. Cellular assays in model systems can elucidate the downstream consequences of the initial ligand-target interaction.

Research into the specific intracellular signaling pathways modulated by this compound has not been extensively published. However, the broader class of phenolic compounds is known to influence numerous pathways central to inflammation, cell proliferation, and survival. nih.gov These pathways include:

Nuclear Factor (NF)-κB: A key regulator of inflammatory responses.

Mitogen-Activated Protein Kinases (MAPKs): Including ERK, JNK, and p38, which are involved in stress responses, apoptosis, and cell growth.

Phosphoinositide 3-kinase (PI3K)/Akt: A critical pathway for cell survival and proliferation. scispace.comnih.gov

Polyphenols can modulate these cascades, affecting the expression of inflammatory mediators and survival proteins. scispace.comnih.gov The presence of the phenol (B47542) moiety in this compound suggests it could potentially interact with these or related signaling networks.

The ability of a compound to cross the cell membrane and localize to specific subcellular compartments is essential for its biological activity. There is no specific published research detailing the cellular uptake and distribution of this compound.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related analogues to determine which chemical features are critical for biological activity. nih.gov Such studies provide a rational basis for designing more potent and selective compounds.

Specific SAR studies centered on analogues of this compound are not prominent in the scientific literature. However, SAR studies on related classes of compounds highlight common strategies. For other morpholine-containing molecules, modifications to the substitution pattern on other rings in the structure have been shown to dramatically alter enzyme inhibitory activity. acs.orgnih.gov Similarly, for phenolic compounds, the position and nature of substituents on the phenol ring are known to be critical for receptor binding and biological function. nih.gov A hypothetical SAR study of this compound analogues might involve:

Altering the substitution pattern on the phenol ring.

Replacing the morpholine ring with other heterocyclic systems (e.g., piperidine, piperazine).

Varying the length of the ethyl linker between the two ring systems.

These modifications would probe the importance of hydrogen bonding capacity, steric bulk, and lipophilicity for the compound's activity. researchgate.net

Elucidation of Key Structural Features for Molecular Activity of this compound Derivatives

The molecular activity of this compound derivatives is intrinsically linked to their structural components: the phenol ring, the morpholine ring, and the ethyl linker. Modifications to these moieties can significantly impact the compound's biological efficacy. researchgate.netresearchgate.net

The phenol group , a hydroxyl group attached to an aromatic ring, is a common feature in many natural antioxidants. mdpi.com The aromatic nature of the phenol allows for the stabilization of any radical or ion that forms on the hydroxyl group through resonance. mdpi.com The antioxidant activity of phenolic compounds occurs through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms. mdpi.com The position of the hydroxyl group on the aromatic ring is also a critical determinant of activity. researchgate.net

The morpholine ring is a heterocyclic amine that is frequently incorporated into bioactive molecules to improve their pharmacokinetic profile. researchgate.net Its ability to form hydrogen bonds via its oxygen atom is a key characteristic. researchgate.net The electron-deficient nature of the morpholine ring also allows it to participate in hydrophobic interactions. researchgate.net

Studies on related phenolic and aniline (B41778) compounds have shown that the number and position of active groups (such as -OH or -NH2) are crucial for their antioxidant activity. researchgate.net For instance, in some series, the ortho position was found to be more active due to its ability to form intramolecular hydrogen bonds, followed by the para and then the meta positions. researchgate.net

Table 1: Key Structural Features and Their Influence on Molecular Activity

| Structural Feature | Role in Molecular Activity | References |

| Phenol Ring | Essential for antioxidant activity through HAT and SET mechanisms. The position of the hydroxyl group influences activity. | mdpi.comresearchgate.net |

| Morpholine Ring | Enhances pharmacokinetic properties and participates in hydrogen bonding and hydrophobic interactions. | researchgate.net |

| Ethyl Linker | Influences the molecule's conformation and binding to biological targets. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify the relationship between the chemical structures of compounds and their biological activities. mdpi.com For phenolic compounds, QSAR models have been developed to predict their antioxidant activities based on calculated parameters. nih.gov

In the context of this compound and its derivatives, QSAR studies can provide valuable insights into the structural requirements for a desired biological effect. These models often utilize a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. mdpi.com

Several QSAR studies on related compounds have highlighted the importance of specific descriptors. For instance, a study on phenolic antioxidants derived two models using parameters like the heat of formation (Hf), the energy of the lowest unoccupied molecular orbital of radicals (E(lumo-r)), the energy of the highest occupied molecular orbital of the parent compounds (E(homo)), and the number of hydroxyl groups. nih.gov Another study on cholinesterase inhibitors, which included derivatives of 4-[(diethylamino)methyl]-phenol, developed Hologram QSAR (HQSAR) models that showed structural fragments with aromatic moieties and long side chains increased potency. nih.govnih.gov

The process of developing a QSAR model typically involves:

Data Set Selection: A series of compounds with known biological activities is chosen. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. mdpi.commdpi.com

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using techniques like "leave-one-out" cross-validation. nih.gov

For derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, QSAR analysis revealed that antioxidant activity increases with a decrease in area, molecular volume, lipophilicity, and polarization, and an increase in the magnitude of the dipole moment. pensoft.net

Table 2: Common Descriptors Used in QSAR Modeling of Phenolic Compounds

| Descriptor Type | Examples | Relevance | References |

| Electronic | HOMO and LUMO energies, Dipole Moment | Relate to the molecule's reactivity and ability to participate in electronic interactions. | nih.govpensoft.net |

| Steric | Molecular Volume, Surface Area | Describe the size and shape of the molecule, influencing its fit into a binding site. | pensoft.net |

| Lipophilicity | LogP | Measures the molecule's affinity for fatty environments, affecting its membrane permeability. | pensoft.net |

| Topological | Molecular Connectivity Indices | Quantify the branching and connectivity of the molecule's atoms. | mdpi.com |

Mechanisms of Chemical Degradation and Biotransformation of this compound at a Molecular Level

The breakdown of phenolic compounds in the environment and within biological systems is a critical area of study. The degradation of this compound can occur through both chemical and biological processes.

Chemical Degradation: Phenolic compounds can be degraded through various chemical processes, including photocatalysis. researchgate.netmdpi.com In photocatalytic degradation, a catalyst like titanium dioxide (TiO2) is used in the presence of UV light to break down the compound. researchgate.net The process often involves the generation of highly reactive hydroxyl radicals that attack the phenol ring. researchgate.net The degradation of phenol itself has been shown to proceed in two phases: first, decomposition into hydroxylated compounds like catechol and benzoquinone, and second, mineralization of these intermediates into simpler organic compounds and eventually carbon dioxide and water. researchgate.net The thermal degradation of phenol-formaldehyde resins involves the decomposition of methylene (B1212753) bridges and the phenol group itself. researchgate.net

Biotransformation: Microorganisms play a significant role in the biodegradation of phenolic compounds. nih.gov The biotransformation of phenols often involves initial hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov For example, Pseudomonas fluorescens has been shown to degrade phenol via catechol, which then undergoes meta-ring cleavage. nih.gov

The biotransformation of a related compound, 2-dimethylamino-4-(N-methylanilino)-phenol, in dogs showed that it was metabolized through the formation of a sulfuric acid ester and hydrolysis of the quinonimine structure. nih.gov This indicates that conjugation and hydrolysis are potential biotransformation pathways for phenolic amines. The presence of a morpholine ring can also influence the metabolic fate of the molecule.

The degradation kinetics of phenolic compounds can be influenced by the presence of other substances. For instance, the biodegradation of phenol and 4-chlorophenol (B41353) can be affected by the presence of sodium salicylate. mdpi.com

Computational Chemistry and Theoretical Investigations of 4 2 Morpholin 4 Ylethyl Phenol

Quantum Chemical Calculations for Electronic Structure of 4-(2-Morpholin-4-ylethyl)phenol

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of this compound. These methods solve complex equations to describe the distribution and energy of electrons within the molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.comnih.gov It offers a balance between accuracy and computational cost, making it suitable for a molecule of this size. nih.gov DFT calculations for this compound typically begin with geometry optimization, where the molecule's most stable three-dimensional arrangement (its ground state) is determined by finding the minimum energy conformation.

Functionals such as B3LYP are commonly paired with basis sets like 6-31G or 6-311+G(d,p) to perform these calculations. redalyc.orgresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results. mdpi.com For phenolic compounds, DFT can elucidate the electronic driving forces that govern potential interactions and predict reactive sites within the molecule. mdpi.comresearchgate.net These calculations can also be performed in the presence of a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the molecule's behavior in different environments. redalyc.org

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Parameter | Value | Method/Basis Set |

| Total Energy | -X Hartrees | B3LYP/6-311+G(d,p) |

| Dipole Moment | Y Debye | B3LYP/6-311+G(d,p) |

| Ionization Potential | A eV | B3LYP/6-311+G(d,p) |

| Electron Affinity | B eV | B3LYP/6-311+G(d,p) |

Note: This table presents hypothetical data to illustrate the output of DFT calculations. Actual values would be derived from specific computational studies.

The electronic behavior of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting areas prone to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in the molecule. semanticscholar.org This analysis for this compound would reveal the distribution of electron density. It is expected that the oxygen and nitrogen atoms of the morpholine (B109124) ring and the oxygen of the phenol (B47542) group would carry negative partial charges, making them potential sites for hydrogen bonding and interaction with positively charged species. huntresearchgroup.org.uk The carbon atoms of the aromatic ring would exhibit varied charges depending on their position relative to the electron-donating hydroxyl group and the ethyl-morpholine substituent. semanticscholar.org

Table 2: Hypothetical Frontier Orbital and Charge Distribution Data for this compound

| Parameter | Value/Description | Significance |

| HOMO Energy | -E1 eV | Indicates electron-donating ability; likely localized on the phenol ring. |

| LUMO Energy | -E2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | ΔE eV | Correlates with chemical reactivity and stability. nih.gov |

| Mulliken Charges | Phenolic Oxygen: Negative | Potential hydrogen bond acceptor. |

| Morpholine Nitrogen: Negative | Potential hydrogen bond acceptor and site of protonation. | |

| Aromatic Carbons: Varied | Influences electrophilic aromatic substitution reactions. |

Note: This table contains hypothetical data based on the general principles of molecular orbital theory and charge distribution analysis.

Molecular Dynamics Simulations and Conformational Sampling of this compound

While quantum calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. nih.govyoutube.com MD simulations model the movements of atoms and molecules based on a force field, which is a set of parameters describing the potential energy of the system. mdpi.com These simulations can reveal how the molecule flexes, rotates, and interacts with its environment, such as a solvent or a biological membrane. nih.gov

Conformational sampling is a key aspect of MD, aiming to explore the different spatial arrangements (conformers) the molecule can adopt. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, numerous conformers exist. Algorithms like Monte Carlo or low-mode sampling can be used to generate a representative ensemble of these conformers. mdpi.com

The properties of these conformers, such as their shape (measured by the radius of gyration) and polarity (measured by the 3D polar surface area), can be analyzed to understand how the molecule might adapt to different environments (e.g., polar vs. non-polar). mdpi.com This "chameleonic" behavior is crucial for processes like membrane permeability. mdpi.com For this compound, the orientation of the morpholine ring relative to the phenol group is a key conformational variable that would be explored in such simulations.

Molecular Docking and Interaction Modeling of this compound with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger macromolecule like a protein or enzyme. nih.gov This method is instrumental in medicinal chemistry for identifying potential drug candidates and understanding their mechanism of action at a molecular level. evitachem.com

For this compound, docking studies would involve placing the molecule into the binding site of a specific protein target. A scoring function is then used to estimate the binding affinity, ranking different binding poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The phenol group of the compound is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site, acting as both a hydrogen bond donor (via the -OH group) and acceptor. nih.gov The morpholine ring, with its oxygen and nitrogen atoms, can also participate in hydrogen bonding. evitachem.com The aromatic phenol ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. Understanding these potential interactions is key to modeling how this compound might exert a biological effect.

Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residue on Protein |

| Hydrogen Bond (Donor) | Phenolic -OH | Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | Phenolic -OH, Morpholine Oxygen | Lysine, Arginine, Histidine |

| Hydrogen Bond (Acceptor) | Morpholine Nitrogen | Serine, Threonine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Ethyl Linker, Phenyl Ring | Leucine, Valine, Isoleucine |

Note: This table illustrates plausible interactions. The specific residues and interaction strengths would depend on the actual topology and amino acid composition of the target protein's binding site.

Prediction of Spectroscopic Parameters and Reactivity of this compound

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of this compound. researchgate.net For instance, theoretical calculations can simulate the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule's bonds. researchgate.net These predicted frequencies can then be compared with experimental IR spectra to aid in the assignment of spectral bands to specific molecular vibrations.

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis). redalyc.org This involves calculating the energies of electronic transitions from the ground state to various excited states. The predicted wavelengths of maximum absorption (λmax) can provide insights into the electronic structure and chromophores present in the molecule. researchgate.net

Advanced Analytical Methodologies for 4 2 Morpholin 4 Ylethyl Phenol Detection and Quantification

Chromatographic Techniques for Separation and Analysis of 4-(2-Morpholin-4-ylethyl)phenol

Chromatographic techniques form the bedrock for the separation and analysis of this compound, enabling its isolation from complex mixtures for accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods, each with specific applications and methodological considerations.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of phenolic compounds due to its high resolution and sensitivity. nih.gov Method development for this compound would typically involve a reversed-phase (RP) approach, which is effective for separating moderately polar compounds.

Detailed research on the closely related compound, 4-(2-methoxyethyl)phenol, demonstrates a successful separation using a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com The mobile phase for such a separation can be a simple mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The use of smaller particle columns (e.g., 3 µm) can facilitate faster Ultra High-Performance Liquid Chromatography (UHPLC) applications. sielc.com The development and validation of an HPLC method would adhere to International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, linearity, and robustness. nih.gov A Design of Experiments (DoE) approach can be systematically employed to optimize critical parameters like mobile phase composition, flow rate, and column temperature to achieve the best separation. nih.gov

Table 1: Illustrative HPLC Method Parameters for a Structurally Similar Phenolic Compound

| Parameter | Condition | Source |

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Detector | UV or Mass Spectrometry (MS) | nih.govsielc.com |

| Application | Separation, Impurity Isolation, Pharmacokinetics | sielc.com |

| Optimization | For MS-compatibility, replace Phosphoric Acid with Formic Acid | sielc.com |

Gas Chromatography (GC) Applications for this compound and its Derivatives

Gas Chromatography (GC) is another powerful technique, particularly for volatile and thermally stable compounds. nih.gov For phenolic compounds like this compound, which have lower volatility due to the polar hydroxyl group, derivatization is often a necessary step to improve chromatographic behavior and detection sensitivity. researchgate.netepa.gov

A common derivatization strategy involves converting the phenol (B47542) into a more volatile ether or ester. settek.com For instance, methods have been developed for the analysis of 4-(2-Methoxy ethyl) phenol, an intermediate of metoprolol, using capillary gas chromatography. researchgate.net This includes derivatizing the phenol with agents like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) to form trimethylsilyl (B98337) (TMS) ethers. researchgate.net These derivatives are more volatile and less polar, leading to better peak shape and resolution on standard nonpolar or semi-polar GC columns, such as a DB-5 or DB-1701. researchgate.netsettek.com Detection is typically achieved using a Flame Ionization Detector (FID) or, for greater sensitivity and specificity, a Mass Spectrometer (MS). epa.gov

Table 2: Typical GC Method Parameters for Phenol Analysis

| Parameter | Condition | Source |

| Instrument | Gas Chromatograph with Capillary Column capability | epa.gov |

| Column | Fused-silica open-tubular columns (e.g., DB-5, DB-1701) | settek.com |

| Derivatization | Required for underivatized phenols to improve volatility (e.g., silylation) | researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | researchgate.netepa.gov |

| Injection | Split/Splitless or Grob-type injection | epa.gov |

Capillary Electrophoresis for this compound Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov It offers advantages such as rapid analysis times, low sample and reagent consumption, and high separation efficiency. nih.govmdpi.com

For phenolic compounds, CE methods have been developed that exploit the acidic nature of the phenolic hydroxyl group. nih.gov At a pH above its pKa, this compound would be negatively charged and migrate toward the anode. The separation of various phenolic acids has been successfully demonstrated using a self-assembled CE device coupled with chemiluminescence (CL) detection for enhanced sensitivity. nih.gov The background electrolyte in such a system might consist of sodium tetraborate (B1243019) solution at a specific pH to control the ionization of the analytes and the electroosmotic flow. nih.gov While specific applications for this compound are not widely documented, the principles of CE for phenolic compounds are well-established and could be readily adapted. nih.govmdpi.com

Mass Spectrometry-Based Analytical Approaches for this compound

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with a chromatographic separation technique like LC or GC, it provides unparalleled specificity and low detection limits. purdue.edu

LC-MS/MS Methodologies for Trace Analysis of this compound

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the benchmark for trace-level quantification of organic molecules in complex matrices. mdpi.com This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com

A typical LC-MS/MS method for this compound would involve electrospray ionization (ESI), which is well-suited for polar and ionizable compounds. purdue.edu The analysis would likely be performed in positive ion mode, targeting the protonated molecule [M+H]⁺. In tandem MS (MS/MS), this precursor ion is selected in the first quadrupole, fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces chemical noise, allowing for very low limits of quantification (LOQ). researchgate.net For the analysis of a phosphorodiamidate morpholino oligomer, an LC-MS/MS method was validated with a calibration curve range of 5.00–1000 ng/ml, demonstrating the high sensitivity of this approach. colab.ws

Table 3: Example LC-MS/MS Parameters for Quantification of a Phenolic Compound

| Parameter | Condition | Source |

| Chromatography | Reversed-phase LC (e.g., C8 or C18 column) | nih.gov |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) | nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI), often in negative or positive ion mode | purdue.edunih.gov |

| MS Detection | Tandem Mass Spectrometry (MS/MS) | mdpi.com |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification | researchgate.net |

| Linearity Range | e.g., 10–5,000 ng/mL | nih.gov |

Isotope Dilution Mass Spectrometry for Absolute Quantification of this compound

For the highest level of accuracy in quantification, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. nih.gov This technique involves adding a known amount of a stable, isotopically labeled version of the analyte to the sample at the very beginning of the analytical procedure. nih.govnih.gov

The isotopically labeled internal standard (e.g., containing ¹³C or ²H) is chemically identical to the analyte and therefore behaves identically during sample extraction, cleanup, derivatization, and ionization. nih.gov Any sample loss or variation in instrument response will affect both the analyte and the labeled standard equally. The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the isotopically labeled standard. nih.govnih.gov This approach effectively corrects for matrix effects and variations in recovery, leading to highly precise and accurate results. GC-MS-based isotope dilution techniques have been successfully developed for the determination of other environmental phenols like bisphenol A and alkylphenols in various matrices. nih.govnih.gov

Table 4: Analyte/Surrogate Pairings in Isotope Dilution Analysis for Phenolic Compounds

| Analyte | Isotopically Labeled Standard (IDS) | Source |

| Bisphenol A | ¹³C₁₂-Bisphenol A | nih.gov |

| 4-n-Nonylphenol | ¹³C₆-4-n-Nonylphenol | nih.gov |

| Estrone | ¹³C₆-Estrone | nih.gov |

| This compound (Hypothetical) | ¹³C₆-4-(2-Morpholin-4-ylethyl)phenol or D₄-4-(2-Morpholin-4-ylethyl)phenol | N/A |

Derivatization Strategies for Enhanced Analysis of this compound

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis, typically for chromatography or mass spectrometry. For this compound, derivatization would target the phenolic hydroxyl group to enhance its volatility for gas chromatography (GC) or improve its ionization efficiency and chromatographic retention for liquid chromatography (LC).

The primary goals of derivatizing this compound would be to:

Increase Volatility: The phenolic group makes the molecule relatively non-volatile. Converting the hydroxyl group to an ether or ester derivative increases its volatility, making it suitable for GC analysis.

Enhance Thermal Stability: Derivatization can protect the thermally labile hydroxyl group from degradation at the high temperatures used in GC injectors and columns.

Improve Chromatographic Separation: Modifying the polarity of the molecule can lead to better peak shapes and improved separation from interfering compounds in the sample matrix.

Increase Detection Sensitivity: Introducing a functional group that is highly responsive to a specific detector (e.g., an electron-capturing group for an electron capture detector (ECD) or a fluorophore for a fluorescence detector) can significantly lower the limits of detection.

Common derivatization strategies that could be applicable to this compound include silylation, acylation, and alkylation.

Silylation: This is a very common derivatization technique for compounds with active hydrogens, such as phenols. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), would react with the hydroxyl group of this compound to form a more volatile and thermally stable trimethylsilyl (TMS) ether. This reaction is typically performed under anhydrous conditions.

Acylation: Acylation involves the reaction of the phenolic group with an acylating agent, such as acetic anhydride (B1165640) or a perfluoroacyl anhydride (e.g., trifluoroacetic anhydride, TFAA). This converts the phenol into an ester. The use of fluorinated anhydrides is particularly advantageous as it introduces electron-capturing groups into the molecule, making it highly sensitive to detection by GC-ECD.

Alkylation: This strategy involves converting the phenolic hydroxyl group into an ether. A classic example is methylation using diazomethane (B1218177) to form an anisole (B1667542) derivative. Another common alkylating agent is pentafluorobenzyl bromide (PFBBr), which introduces a pentafluorobenzyl group. The resulting PFB ether is highly responsive to ECD, providing excellent sensitivity.

The selection of the derivatization reagent would depend on the analytical technique being employed and the specific requirements of the analysis, such as the desired level of sensitivity and the nature of the sample matrix.

Method Validation and Quality Control in the Chemical Analysis of this compound

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. For the analysis of this compound, a comprehensive validation would be required to ensure the reliability and accuracy of the generated data. The validation would be performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

The key parameters that would need to be evaluated during method validation for this compound are:

Specificity/Selectivity: This ensures that the analytical signal is unequivocally from this compound and not from any other components in the sample, such as impurities, degradation products, or matrix components. This is typically assessed by analyzing blank samples and samples spiked with potential interferents.

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards of known concentrations and performing a linear regression analysis. A high correlation coefficient (R²) is indicative of good linearity.

Range: The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically determined by performing recovery studies on samples spiked with a known amount of this compound. The results are expressed as a percentage recovery.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:

Repeatability (Intra-day precision): Analysis of replicate samples on the same day, by the same analyst, and with the same equipment.

Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

Reproducibility: Analysis of replicate samples in different laboratories.

Limit of Detection (LOD): The LOD is the lowest concentration of this compound in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of this compound in a sample that can be determined with acceptable precision and accuracy.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Quality Control: In a routine analytical setting, quality control (QC) samples would be analyzed alongside unknown samples to ensure the continued validity of the results. QC samples are typically prepared at low, medium, and high concentrations within the calibration range. The results of the QC samples must fall within predefined acceptance criteria for the data from the analytical run to be considered valid.

The table below illustrates typical validation parameters that would be established for an analytical method for this compound, based on common requirements for small molecule analysis.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |

| Selectivity | No significant interference at the retention time of the analyte |

| Robustness | RSD of results should remain within acceptable limits |

Applications of 4 2 Morpholin 4 Ylethyl Phenol in Chemical Synthesis and Materials Science

4-(2-Morpholin-4-ylethyl)phenol as a Synthetic Intermediate or Building Block

As a synthetic intermediate, this compound offers two primary reactive centers: the phenol (B47542) ring and the morpholine (B109124) nitrogen. The morpholine moiety is a well-established structural motif in medicinal chemistry, often added to molecules to improve physicochemical properties like solubility and bioavailability or to interact with biological targets. researchgate.netsci-hub.seacs.orgnih.gov The presence of this group, combined with the versatile phenol, makes the compound a valuable precursor for more complex molecules. evitachem.com

The phenol group can undergo a variety of classic chemical transformations. The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. The aromatic ring is activated towards electrophilic aromatic substitution, allowing for the introduction of additional functional groups at the positions ortho to the hydroxyl group. The morpholine's tertiary amine is basic and can act as a nucleophile or a proton scavenger within a reaction. researchgate.net This dual reactivity allows for selective and sequential reactions, making it a modular building block for creating diverse chemical libraries.

Table 7.1: Potential Reactions of this compound as a Synthetic Building Block

| Functional Group | Reaction Type | Potential Products/Applications | Supporting Principle |

|---|---|---|---|

| Phenolic -OH | O-Alkylation (e.g., Williamson Ether Synthesis) | Forms ether derivatives, modifying solubility and electronic properties. | Classic phenol reactivity. |

| Phenolic -OH | O-Acylation / Esterification | Forms ester derivatives, often used as prodrugs or for modifying material properties. | Classic phenol reactivity. |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation, Friedel-Crafts) | Introduces new functional groups onto the aromatic core for further elaboration. | Activated nature of the phenol ring. |

| Morpholine Nitrogen | Acid-Base Reaction | Acts as a base or proton scavenger in reactions. | Tertiary amine basicity. |

| Morpholine Nitrogen | Quaternization | Forms quaternary ammonium (B1175870) salts, introducing a permanent positive charge for applications in ionic liquids or antimicrobials. | Tertiary amine reactivity. |

| Entire Molecule | Mannich Reaction | Acts as the phenolic component, reacting with an aldehyde and an amine. | Participation in multi-component reactions. mdpi.com |

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. mdpi.comfrontiersin.org This approach is valued for its atom economy, reduced waste, and ability to rapidly generate molecular complexity. frontiersin.org The structure of this compound makes it a prime candidate for use in various MCRs.

For instance, in the Povarov reaction, which synthesizes quinolines, a phenol can act as the nucleophile in conjunction with an aniline (B41778) and an aldehyde. Similarly, in Mannich reactions, the activated aromatic ring of the phenol can react with an aldehyde and an amine to form an aminomethylated phenol. The morpholine moiety itself can also participate directly; for example, in the Petasis borono-Mannich reaction, morpholine can serve as the amine component, reacting with an organoboronic acid and an aldehyde. mdpi.com The presence of both a phenolic ring and an amine within the same molecule opens the door to its use in intramolecular MCRs or as a bifunctional building block in more complex sequential MCR processes. nih.gov

Table 7.2: Potential Roles of this compound in Multi-component Reactions

| Multi-component Reaction | Potential Role of the Compound | Reactants | Product Type |

|---|---|---|---|

| Mannich Reaction | Phenolic Component (CH-acidic compound) | Aldehyde (e.g., Formaldehyde), Amine (e.g., Dimethylamine) | Ortho-aminomethylated phenol derivative |

| Povarov Reaction | Nucleophilic Component | Aniline derivative, Aldehyde | Substituted quinoline |

| Petasis Reaction | Amine Component (via morpholine) | Aldehyde, Boronic Acid | α-amino acid derivative |

| Ugi Reaction | Amine Component (if modified to a primary amine) or as a scaffold component | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Peptidomimetic structures |

The development of novel catalysts is crucial for advancing green and efficient chemical synthesis. This compound has structural features that suggest its potential use in both organocatalysis and metal-based catalysis.

In organocatalysis, secondary amines like pyrrolidine (B122466) are famously used to activate carbonyl compounds by forming nucleophilic enamines. While morpholine-derived enamines are generally less reactive, they have been successfully employed as organocatalysts, particularly in Michael addition reactions. nih.govfrontiersin.org The tertiary amine of this compound could serve as a basic catalyst or, if modified, could be part of a more complex organocatalytic system. nih.govfrontiersin.org Furthermore, substituted phenols and their corresponding phenolates can act as highly effective organophotoredox catalysts. acs.org

In metal-based catalysis, the molecule could function as a ligand. The morpholine nitrogen and the phenolic oxygen can potentially coordinate to a metal center, acting as a bidentate ligand. Such "pincer" or chelating ligands are highly valuable as they can stabilize metal catalysts and influence their reactivity and selectivity. Morpholine derivatives are used to prepare catalysts for various industrial processes, including the treatment of hydrocarbons. chemicalbook.com The combination of a soft nitrogen donor and a hard oxygen donor in this compound could be particularly useful for coordinating with a range of transition metals used in cross-coupling, hydrogenation, or polymerization reactions. acs.org

Integration of this compound into Novel Material Formulations

The unique properties of this compound make it an attractive candidate for incorporation into advanced materials, imparting specific functions and modifying bulk properties.

Phenolic resins, such as those formed from the condensation of phenol and formaldehyde, are among the oldest synthetic polymers and are valued for their thermal stability, flame resistance, and mechanical strength. mdpi.comnih.gov By using a substituted phenol like this compound as a monomer in place of or in addition to phenol, a functionalized phenolic resin can be created.

The incorporation of the morpholinoethyl side chain into the polymer backbone would introduce several new properties. The flexible ethyl chain could disrupt the rigid cross-linked structure typical of phenolic resins, potentially increasing the flexibility and impact resistance of the material. google.com The polar and basic morpholine groups would increase the polymer's hydrophilicity and could improve its adhesion to various substrates. Furthermore, these basic sites within the polymer matrix could be used for post-polymerization modification, such as quaternization to create a charged polymer for use in membranes or as an antimicrobial surface. The synthesis of functional polymers through the copolymerization of phenolic monomers is a well-established strategy for creating materials with tailored properties. mdpi.comresearchgate.netepa.gov

Table 7.3: Predicted Property Modifications in Functional Polymers Incorporating this compound

| Property | Predicted Change | Reason | Potential Application |

|---|---|---|---|

| Flexibility / Impact Strength | Increase | The flexible ethyl side chain disrupts the rigid, highly cross-linked phenolic network. google.com | Composites, coatings, molding compounds with improved durability. |

| Adhesion | Increase | The polar morpholine group can form hydrogen bonds and other polar interactions with surfaces. | Adhesives, surface coatings. |

| Solubility / Dispersibility | Increase in polar solvents | The hydrophilic morpholine moiety enhances interaction with polar media. | Processable resins, coatings. |

| Chemical Reactivity | Introduces basic sites | The tertiary amine of the morpholine ring can be protonated or quaternized. | Ion-exchange resins, antimicrobial surfaces, platforms for further functionalization. |

| Chelating Ability | Introduces metal-binding sites | The nitrogen and oxygen atoms of the morpholine group can coordinate with metal ions. | Heavy metal removal, supported catalysts. |

Nanomaterials are at the forefront of materials science, and their properties are heavily dependent on their surface chemistry. Functionalizing the surface of nanoparticles allows for their integration into various systems, from biomedical devices to composite materials. nih.gov this compound is an ideal candidate for the surface modification of inorganic nanoparticles, particularly metal oxides like titania (TiO₂) or silica (B1680970) (SiO₂).

The phenolic hydroxyl group can be used to "graft" the molecule onto the nanoparticle surface through the formation of stable bonds (e.g., Ti-O-Ar). nih.gov This process, known as surface functionalization, would coat the nanoparticle with a layer of molecules, with the morpholinoethyl groups extending away from the surface. This functionalization can have several benefits:

Improved Dispersion: The organic layer can prevent the nanoparticles from aggregating, leading to better dispersion in polymer matrices or solvents. nih.gov

Tailored Surface Properties: The exposed morpholine groups would render the nanoparticle surface basic and more hydrophilic.

Reactive Handles: The morpholine groups can serve as reactive sites for covalently attaching other molecules, such as drugs, fluorescent dyes, or polymerization initiators. acs.org

Phenolic compounds have also been shown to act as reducing and stabilizing agents in the synthesis of metallic nanoparticles, such as silver or gold. acs.org The dihydroxy benzenes are particularly effective, but the principle of using a phenol to reduce metal ions and stabilize the resulting nanoparticles could be extended to this compound, resulting in a one-step synthesis of functionalized metallic nanoparticles. acs.org

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These weak and reversible interactions are the basis for self-assembly processes that create highly ordered structures like gels, liquid crystals, and molecular machines. youtube.com

This compound possesses all the necessary features to be an excellent building block for supramolecular assemblies:

Hydrogen Bond Donor: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor.

Hydrogen Bond Acceptor: The oxygen and nitrogen atoms of the morpholine ring are effective hydrogen bond acceptors.

Aromatic System: The phenyl ring can participate in π-π stacking interactions with other aromatic rings.

This combination of functionalities allows for the formation of specific and directional interactions. For example, intermolecular hydrogen bonding between the phenol of one molecule and the morpholine of another could lead to the formation of long, ordered chains or complex 2D and 3D networks. These networks could trap solvent molecules to form an organogel or exhibit liquid crystalline phases. The balance between hydrogen bonding and π-π stacking would dictate the final self-assembled architecture, which could be tuned by changing conditions like solvent or temperature.

Table 7.4: Functional Groups of this compound and Their Roles in Supramolecular Assembly

| Functional Group / Moiety | Type of Non-Covalent Interaction | Potential Supramolecular Structure |

|---|---|---|

| Phenolic -OH | Hydrogen Bond Donor | Forms chains, sheets, or networks through H-bonding. |

| Morpholine Oxygen | Hydrogen Bond Acceptor | Acts as a binding site for H-bond donors (including the phenolic -OH). |

| Morpholine Nitrogen | Hydrogen Bond Acceptor, Basic Site | Acts as a binding site; its protonation can switch or disrupt the assembly. |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Contributes to the stability and ordering of the assembly through stacking forces. |

| Ethyl Linker | Conformational Flexibility | Allows the donor/acceptor groups to adopt optimal geometries for interaction. |

Future Research Directions and Emerging Paradigms for 4 2 Morpholin 4 Ylethyl Phenol

Unexplored Synthetic Avenues and Methodological Innovations for 4-(2-Morpholin-4-ylethyl)phenol

While established methods for synthesizing this compound exist, future research will likely focus on developing more efficient, sustainable, and innovative synthetic strategies. The morpholine (B109124) ring is a key feature in many bioactive compounds, and its incorporation often enhances potency or modulates pharmacokinetic properties. e3s-conferences.orgresearchgate.net

Current synthetic approaches often involve multi-step processes. researchgate.netnih.gov Future innovations could explore one-pot strategies, which are highly economical and efficient in medicinal chemistry. e3s-conferences.org The development of novel catalytic systems, particularly those based on earth-abundant metals like nickel instead of precious metals such as palladium, presents a significant opportunity for greener and more cost-effective synthesis. pfizer.com

Furthermore, the application of flow chemistry could offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The exploration of biocatalysis, using enzymes to carry out specific transformations under mild conditions, could also provide a highly selective and environmentally friendly route to this compound and its analogues. jocpr.com

A comparative overview of a traditional versus a potential innovative synthetic approach is presented below:

| Feature | Traditional Synthesis (e.g., Alkylation) | Future Innovative Synthesis (e.g., Biocatalytic) |

| Catalyst | Often relies on precious metals (e.g., Palladium) | Utilizes enzymes or earth-abundant metal catalysts |

| Solvents | May use hazardous organic solvents | Employs greener solvents like water or ethanol. mdpi.com |

| Energy Input | Typically requires heating | Often proceeds at or near room temperature |

| Byproducts | Can generate significant chemical waste | Minimal waste generation, high atom economy |

| Selectivity | May require protecting groups to achieve regioselectivity | High chemo-, regio-, and stereoselectivity |

| Scalability | Can be challenging and costly | Potentially more straightforward and sustainable |

Advanced Mechanistic Elucidation Opportunities for this compound at the Molecular Level

A deep understanding of how a molecule interacts with its biological targets is fundamental to rational drug design. For this compound, which contains both a hydrogen-bond-donating phenol (B47542) group and a hydrogen-bond-accepting morpholine moiety, the potential for specific molecular interactions is high. ijprems.comnih.gov

Future research should leverage advanced biophysical and computational techniques to elucidate these interactions at an atomic level. Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the compound bound to its protein targets. nih.gov This structural information is invaluable for understanding the precise binding mode and identifying key interactions.

Spectroscopic methods such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed kinetic and thermodynamic data about the binding process. numberanalytics.comreichertspr.com SPR, for instance, can determine the on- and off-rates of binding, providing a more dynamic picture of the interaction than a static crystal structure alone. reichertspr.com Native mass spectrometry is another powerful tool that allows for the study of protein-ligand interactions in a near-native state, providing information on binding stoichiometry and thermodynamics. acs.org

Computational approaches, including molecular dynamics (MD) simulations and density functional theory (DFT) calculations, can complement experimental data. numberanalytics.comwu.ac.th MD simulations can reveal the dynamic behavior of the compound within a binding pocket, while DFT can be used to analyze reactivity and electronic properties, helping to explain the observed biological activity. wu.ac.th

| Technique | Information Gained | Potential Application for this compound |

| X-ray Crystallography | High-resolution 3D structure of the ligand-protein complex. nih.gov | Determine the precise binding orientation and key amino acid contacts. |

| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off) and affinity (K_D). reichertspr.com | Quantify the strength and stability of the interaction with a target. |

| NMR Spectroscopy | Structural and dynamic information in solution. numberanalytics.com | Identify which parts of the molecule are involved in binding. |

| Native Mass Spectrometry | Binding stoichiometry and thermodynamics. acs.org | Confirm the number of molecules binding to a target protein. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior and conformational changes. vajdalab.org | Simulate how the compound and its target adapt to each other upon binding. |

| Density Functional Theory (DFT) | Electronic properties and reactivity. wu.ac.th | Predict sites of metabolism and potential for covalent interactions. |

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For this compound, these computational tools offer powerful avenues for discovering and optimizing analogues with improved properties.

Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on large chemical databases to generate novel molecular structures. mdpi.com These models can be conditioned to produce molecules that retain the core this compound scaffold but possess diverse and optimized side chains, a process known as scaffold decoration. arxiv.orgnih.gov This allows for the rapid exploration of a vast chemical space around the parent molecule.

Another key strategy in drug discovery is scaffold hopping, where the core structure is replaced with a different one that maintains similar 3D pharmacophoric features. arxiv.org AI can facilitate this by identifying bioisosteric replacements for the phenol-morpholine backbone, potentially leading to compounds with novel intellectual property, improved synthetic accessibility, or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. arxiv.orgnih.gov